
Isobutoxymethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutoxymethanol, also known as 2-Methylpropyloxymethanol, is a chemical compound with the molecular formula C5H12O2 and a molar mass of 104.15 g/mol . It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Isobutoxymethanol can be synthesized through several methods. One common synthetic route involves the reaction of isobutyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified through distillation to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. The use of advanced distillation techniques ensures the removal of impurities and the production of high-quality this compound .
化学反応の分析
Types of Reactions
Isobutoxymethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isobutoxyformaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to isobutyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methanol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Isobutoxyformaldehyde
Reduction: Isobutyl alcohol
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
科学的研究の応用
Isobutoxymethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological samples and as a reagent in biochemical assays.
作用機序
The mechanism of action of isobutoxymethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In oxidation reactions, it loses electrons to form oxidized products. The specific pathways and targets depend on the type of reaction and the conditions used .
類似化合物との比較
Similar Compounds
Methoxymethanol: Similar in structure but with a methoxy group instead of an isobutoxy group.
Ethoxymethanol: Contains an ethoxy group instead of an isobutoxy group.
Propoxymethanol: Contains a propoxy group instead of an isobutoxy group
Uniqueness
Isobutoxymethanol is unique due to its branched isobutoxy group, which imparts different chemical properties compared to its linear counterparts. This branching can affect its reactivity, solubility, and other physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
3085-36-7 |
|---|---|
分子式 |
C5H12O2 |
分子量 |
104.15 g/mol |
IUPAC名 |
2-methylpropoxymethanol |
InChI |
InChI=1S/C5H12O2/c1-5(2)3-7-4-6/h5-6H,3-4H2,1-2H3 |
InChIキー |
QONBKISCDWCHKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


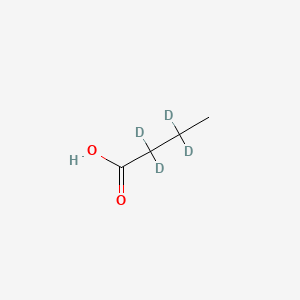
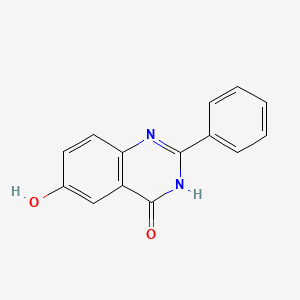
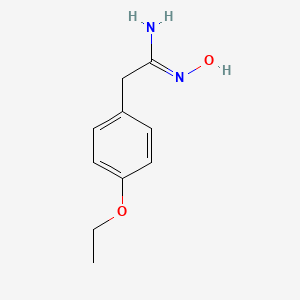

![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)
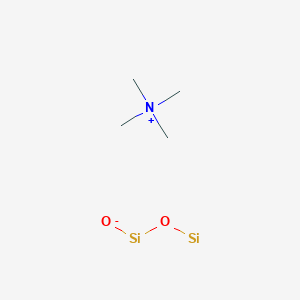

![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)
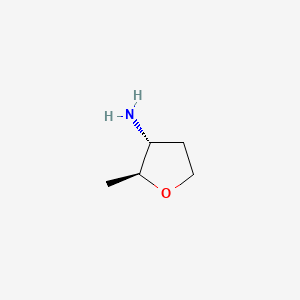
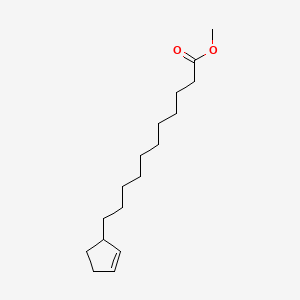
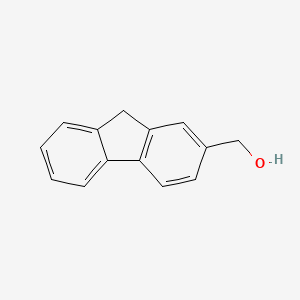
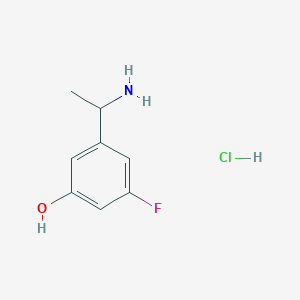
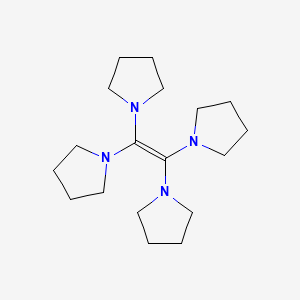
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
